molecular formula C17H14BrNOS B12736141 2-Benzoylmethylthioquinoline hydrobromide CAS No. 134826-62-3

2-Benzoylmethylthioquinoline hydrobromide

Cat. No.: B12736141
CAS No.: 134826-62-3
M. Wt: 360.3 g/mol
InChI Key: WSQGAZCFINKEQL-UHFFFAOYSA-N
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Description

2-Benzoylmethylthioquinoline hydrobromide is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a benzoylmethylthio group attached to the quinoline ring, with a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoylmethylthioquinoline hydrobromide typically involves the alkylation of 2-mercaptoquinoline with substituted α-bromacetophenones in an organic solvent in the presence of an alkali . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylmethylthioquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzoylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Benzoylmethylthioquinoline hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-benzoylmethylthioquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Mercaptoquinoline: A precursor in the synthesis of 2-benzoylmethylthioquinoline hydrobromide.

    α-Bromacetophenones: Used in the alkylation process to form the compound.

    Other Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness: this compound is unique due to the presence of the benzoylmethylthio group, which imparts distinct chemical properties and potential biological activities. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

134826-62-3

Molecular Formula

C17H14BrNOS

Molecular Weight

360.3 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylsulfanylethanone;hydrobromide

InChI

InChI=1S/C17H13NOS.BrH/c19-16(14-7-2-1-3-8-14)12-20-17-11-10-13-6-4-5-9-15(13)18-17;/h1-11H,12H2;1H

InChI Key

WSQGAZCFINKEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2.Br

Origin of Product

United States

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